1-[4-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylcarbonyl)piperazin-1-yl]-4-(1H-indol-3-yl)butan-1-one
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Overview
Description
1-[4-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylcarbonyl)piperazin-1-yl]-4-(1H-indol-3-yl)butan-1-one is a complex organic compound that features a unique combination of structural motifs, including a benzodioxepin ring, a piperazine ring, and an indole moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylcarbonyl)piperazin-1-yl]-4-(1H-indol-3-yl)butan-1-one typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Benzodioxepin Ring: This can be achieved through the cyclization of appropriate catechol derivatives with suitable reagents.
Piperazine Ring Formation: The piperazine ring is introduced through nucleophilic substitution reactions involving appropriate amines.
Indole Moiety Introduction: The indole ring is typically introduced via Fischer indole synthesis or other suitable methods.
Coupling Reactions: The final step involves coupling the benzodioxepin, piperazine, and indole fragments under suitable conditions, often using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1-[4-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylcarbonyl)piperazin-1-yl]-4-(1H-indol-3-yl)butan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.
Scientific Research Applications
1-[4-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylcarbonyl)piperazin-1-yl]-4-(1H-indol-3-yl)butan-1-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 1-[4-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylcarbonyl)piperazin-1-yl]-4-(1H-indol-3-yl)butan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
1-[4-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylcarbonyl)piperazin-1-yl]-4-(1H-indol-3-yl)butan-1-one: shares structural similarities with other compounds containing benzodioxepin, piperazine, and indole moieties.
Similar Compounds: 3,4-dihydro-2H-1,5-benzodioxepine-7-thiol, 4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)benzoic acid.
Uniqueness
The uniqueness of this compound lies in its specific combination of structural motifs, which may confer unique biological activities and chemical properties not found in other similar compounds.
Properties
Molecular Formula |
C26H29N3O4 |
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Molecular Weight |
447.5 g/mol |
IUPAC Name |
1-[4-(3,4-dihydro-2H-1,5-benzodioxepine-7-carbonyl)piperazin-1-yl]-4-(1H-indol-3-yl)butan-1-one |
InChI |
InChI=1S/C26H29N3O4/c30-25(8-3-5-20-18-27-22-7-2-1-6-21(20)22)28-11-13-29(14-12-28)26(31)19-9-10-23-24(17-19)33-16-4-15-32-23/h1-2,6-7,9-10,17-18,27H,3-5,8,11-16H2 |
InChI Key |
UMOLCHLVXTZECD-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(C=C(C=C2)C(=O)N3CCN(CC3)C(=O)CCCC4=CNC5=CC=CC=C54)OC1 |
Origin of Product |
United States |
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